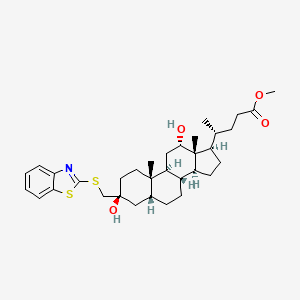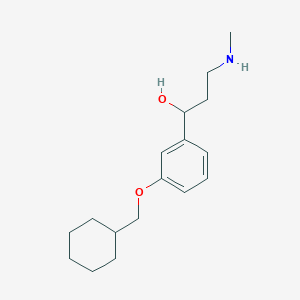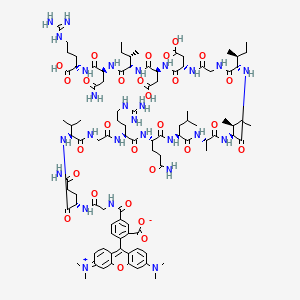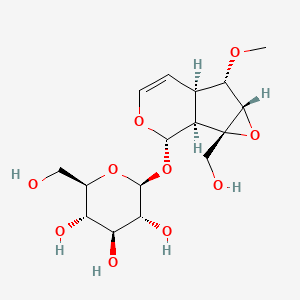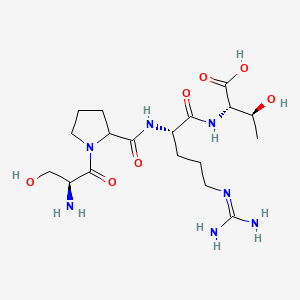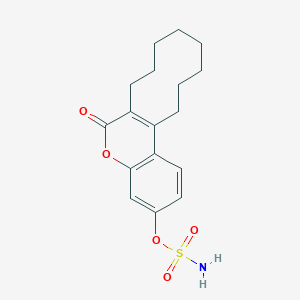
Lys-Conopressin-G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lys-Conopressin-G is a vasopressin-oxytocin-related conopeptide isolated from the venom of the cone snail species, Conus geographus . This nonapeptide is known for its ability to target key membrane receptors such as G-protein-coupled receptors (GPCRs), making it a valuable compound for scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lys-Conopressin-G can be synthesized using solid-phase peptide synthesis (SPPS) techniques . The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Lys-Conopressin-G undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Major Products
The major products formed from these reactions include various analogs of this compound with modified functional groups or altered peptide sequences .
Applications De Recherche Scientifique
Lys-Conopressin-G has a wide range of scientific research applications:
Mécanisme D'action
Lys-Conopressin-G exerts its effects by binding to vasopressin and oxytocin receptors, which are types of GPCRs . This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses . The peptide’s unique structure allows it to interact selectively with these receptors, making it a valuable tool for studying receptor function and signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arg-Conopressin-S: Another vasopressin-oxytocin-related conopeptide isolated from Conus striatus.
Vasopressin: A mammalian peptide hormone with similar receptor targets.
Oxytocin: Another mammalian peptide hormone with similar receptor targets.
Uniqueness
Lys-Conopressin-G is unique due to its specific amino acid sequence and structural features, which confer distinct pharmacological properties . Unlike its mammalian counterparts, this compound has a higher affinity for certain invertebrate receptors, making it a valuable tool for comparative physiology studies .
Propriétés
Formule moléculaire |
C44H71N15O10S2 |
|---|---|
Poids moléculaire |
1034.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35-/m0/s1 |
Clé InChI |
ABKBWHGCQCOZPM-HXHKHUMJSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


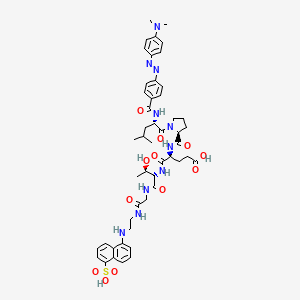
![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)

methyl phosphate](/img/structure/B12381873.png)

![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
